

A Comparative Guide to Erbium Silicide and Titanium Silicide for CMOS Contacts

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Compound of Interest

Compound Name: *Erbium silicide*

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In the relentless pursuit of smaller, faster, and more power-efficient complementary metal-oxide-semiconductor (CMOS) devices, the choice of contact material plays a pivotal role. An ideal contact material should exhibit low resistivity, form a low-resistance interface with silicon, and maintain its integrity throughout the high-temperature fabrication processes. This guide provides a detailed comparison of two prominent candidates: the well-established titanium silicide (TiSi_2) and the emerging rare-earth silicide, **erbium silicide** (ErSi_x). This analysis is intended for researchers, scientists, and professionals in drug development who utilize advanced semiconductor devices in their work.

Performance Comparison at a Glance

A summary of the key electrical and physical properties of **erbium silicide** and titanium silicide is presented below. It is important to note that these values are compiled from various experimental studies and may vary depending on the specific fabrication conditions.

Property	Erbium Silicide (ErSi _x)	Titanium Silicide (TiSi ₂)
Resistivity	~34 μΩ·cm	C49 phase: 60-70 μΩ·cm C54 phase: 13-20 μΩ·cm[1]
Contact Resistivity	N/A (data not available in direct comparison)	Can approach 1 x 10 ⁻⁹ Ω·cm ² with optimization[2]
Schottky Barrier Height (SBH) on n-type Si	0.28 - 0.4 eV	~0.6 eV
Schottky Barrier Height (SBH) on p-type Si	~0.7 eV	~0.51 eV[3]
Formation Temperature	Initial reaction: ~300-450°C Stable phase: ~500-600°C	C49 phase: ~450-650°C[1] C54 phase: >650°C[1]
Thermal Stability	Stable up to 1000°C	C54 phase stable up to ~900°C[4]

In-Depth Analysis

Electrical Characteristics

Titanium disilicide, particularly its stable C54 phase, offers a lower bulk resistivity compared to **erbium silicide**. [1] This is a significant advantage for reducing parasitic resistance in interconnects. Furthermore, with advanced processing techniques such as pre-contact amorphization implantation, the contact resistivity of TiSi₂ can be driven to extremely low values, approaching 1x10⁻⁹ Ω·cm², which is critical for high-performance scaled devices. [2]

Erbium silicide's primary advantage lies in its significantly lower Schottky barrier height on n-type silicon (0.28 - 0.4 eV). This property is highly desirable for reducing the contact resistance to n-type source/drain regions, a major challenge in advanced CMOS nodes. The lower SBH allows for more efficient electron injection from the silicide into the silicon. Conversely, TiSi₂ exhibits a higher SBH on n-type silicon, which can lead to higher contact resistance. [5] On p-type silicon, TiSi₂ has a more favorable (lower) Schottky barrier height. [3]

Formation and Thermal Stability

The formation of the desired low-resistivity C54 phase of TiSi_2 is a two-step process, requiring a transformation from the higher-resistivity C49 phase at temperatures above 650°C .^[1] This phase transformation can be challenging to achieve uniformly, especially in narrow contact lines, a phenomenon known as the "fine-line effect".^[6]

Erbium silicide, on the other hand, forms its stable phase at a relatively lower temperature range of $500\text{--}600^\circ\text{C}$.^[7] This lower thermal budget can be advantageous in preventing unwanted diffusion of dopants and preserving the integrity of ultra-shallow junctions. Moreover, ErSi_x demonstrates excellent thermal stability, remaining stable up to 1000°C , which is beneficial for enduring subsequent high-temperature processing steps.^[7] The C54 phase of TiSi_2 is generally stable up to around 900°C , beyond which it can agglomerate, leading to an increase in resistance.^[4]

A significant challenge with **erbium silicide** is its high reactivity with oxygen.^[7] This necessitates careful process control, often requiring a capping layer (e.g., Titanium Nitride) to prevent oxidation during formation.^[7] Defect formation, such as pinholes, can also be a concern with ErSi_x .

Experimental Protocols

Erbium Silicide (ErSi_x) Contact Fabrication

A typical experimental process for fabricating ErSi_x contacts involves the following steps:

- **Substrate Preparation:** Silicon wafers (n-type or p-type) are subjected to a standard cleaning procedure to remove organic and metallic contaminants, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.
- **Metal Deposition:** A thin film of erbium is deposited onto the cleaned silicon surface using physical vapor deposition (PVD) techniques such as sputtering or electron-beam evaporation. A capping layer, often titanium (Ti) or titanium nitride (TiN), is typically deposited in-situ on top of the erbium layer to prevent oxidation during subsequent annealing.
- **Silicidation Anneal:** The wafer is then subjected to a rapid thermal annealing (RTA) process in a nitrogen (N_2) or forming gas (a mixture of nitrogen and hydrogen) ambient. The annealing temperature is typically in the range of 450°C to 600°C to form the **erbium silicide**.

- **Selective Etching:** After the silicidation anneal, any unreacted metal and the capping layer are selectively removed using a wet chemical etchant that does not attack the newly formed **erbium silicide** or the underlying silicon dioxide.
- **Characterization:** The resulting **erbium silicide** contacts are then characterized using various techniques, including four-point probe measurements for sheet resistance, X-ray diffraction (XRD) for phase identification, transmission electron microscopy (TEM) for microstructural analysis, and current-voltage (I-V) and capacitance-voltage (C-V) measurements to determine the Schottky barrier height and contact resistivity.

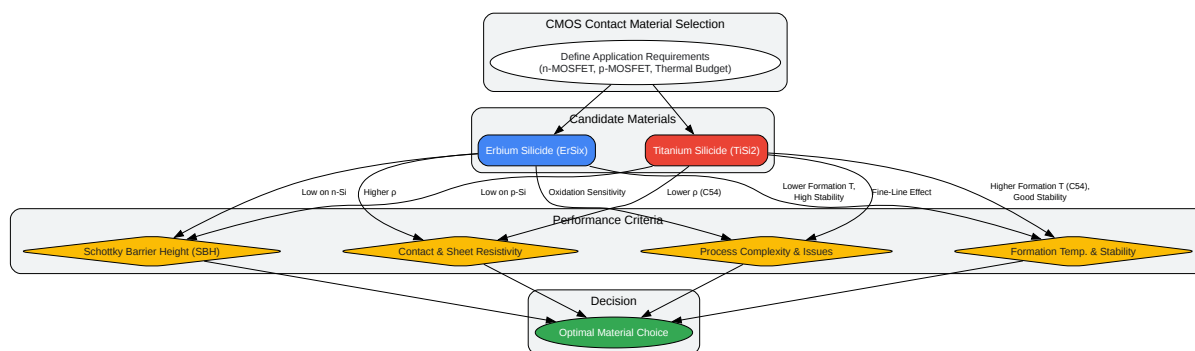
Titanium Silicide (TiSi₂) Salicide Process

The self-aligned silicide (salicide) process is a standard technique for forming TiSi₂ contacts in CMOS manufacturing:[8][9]

- **Device Fabrication:** The process begins after the formation of the polysilicon gate and the source/drain regions of the transistor, including the formation of oxide or nitride spacers on the gate sidewalls.
- **Pre-cleaning:** The silicon surfaces in the source, drain, and gate areas are cleaned using a dilute HF solution to remove the native oxide.
- **Titanium Deposition:** A thin layer of titanium is deposited over the entire wafer surface using PVD.
- **First Anneal (RTA1):** A low-temperature RTA is performed, typically between 600°C and 700°C, in a nitrogen ambient. This causes the titanium to react with the exposed silicon areas (source, drain, and gate) to form the high-resistivity C49-TiSi₂ phase. The titanium on the oxide and nitride surfaces reacts with nitrogen to form a titanium nitride (TiN) layer.
- **Selective Etch:** The unreacted titanium and the TiN layer are selectively removed using a wet etchant, typically a mixture of sulfuric acid and hydrogen peroxide (SPM) or an ammonia-peroxide mixture (APM). This leaves the C49-TiSi₂ only in the desired contact regions.
- **Second Anneal (RTA2):** A higher-temperature RTA is performed, typically above 700°C, to transform the high-resistivity C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.[6]

- Characterization: Similar to **erbium silicide**, the TiSi_2 contacts are characterized for their electrical and physical properties.

Logical Comparison Workflow



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